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Compound of Interest

Compound Name: S2101

Cat. No.: B1139106

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient eligibility criteria for the
SWOG S2101 clinical trial, also known as BiCaZO. This Phase Il study evaluates the efficacy
of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically
immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC),
stratified by tumor biomarkers. Adherence to these criteria is crucial for ensuring patient safety
and the integrity of the trial data.

Patient Eligibility Criteria

Patients must meet all inclusion criteria and none of the exclusion criteria to be enrolled in the
S$2101 trial. The criteria are stratified into two steps: Step 1 for specimen submission and
biomarker analysis, and Step 2 for treatment registration.

Inclusion Criteria

To be eligible for inclusion in the $S2101 clinical trial, prospective participants must meet the
following criteria:

» Histologically Confirmed Malignancy: Participants must have a confirmed diagnosis of either:

o Stage lll or IV unresectable, recurrent, or metastatic non-uveal melanoma.
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o Locally recurrent, non-amendable to curative therapy, or metastatic squamous cell
carcinoma of the head and neck (HNSCC). The primary tumor must be located in the
oropharynx, oral cavity, hypopharynx, or larynx.[1] For oropharyngeal cancer, HPV or p16
status must be known.[1]

e Prior Immunotherapy: Must have documented disease progression during or within 12 weeks
of the last dose of a PD-1 checkpoint inhibitor-based therapy.[1] The patient must have
received at least 6 weeks of the checkpoint inhibitor therapy.[1]

e Measurable Disease: Disease must be measurable as per RECIST 1.1 criteria.[2]
e Age: Patients must be 18 years of age or older.[1]
o Performance Status: A Zubrod performance status of O or 1 is required.[1]

e Organ and Marrow Function: Adequate organ and bone marrow function are mandatory, as
defined by the laboratory values in the table below.

» Informed Consent: Patients must be able to provide written informed consent.

Exclusion Criteria

Candidates presenting with any of the following conditions will be excluded from the trial:

e Primary Tumor Site: Primary tumor site of the nasopharynx or an unknown primary tumor are
not eligible.[1]

e Prior Treatment:
o Previous treatment with anti-VEGF therapies is not permitted.[1]

o More than one prior primary radiotherapy regimen to the mucosal surfaces of the head
and neck. Specific washout periods apply depending on whether radiotherapy was given
alone or with chemotherapy.[1]

e Cardiovascular Conditions:
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o Uncontrolled hypertension (systolic blood pressure >150 mmHg or diastolic blood
pressure >90 mmHg).[1]

o History of congenital long QT syndrome, unstable angina pectoris, clinically significant
cardiac arrhythmias, or stroke within 90 days prior to registration.[3]

e Bleeding Risk:

o History of hemoptysis (= 1/2 tsp of bright red blood per day) or tumor bleeding within 90
days.[1]

o Prior carotid bleeding or tumors invading major vessels.[1]

e Autoimmune Disease: Active autoimmune disease requiring systemic steroids (equivalent to
>10 mg of prednisone) or other immunosuppressive agents.[1]

e Infections:
o Active infection requiring systemic therapy.

o Known HIV infection unless on antiretroviral therapy with an undetectable viral load within
6 months.[1]

o Chronic hepatitis B virus (HBV) infection with a detectable viral load within 28 days.[1]

o History of hepatitis C virus (HCV) infection with a detectable viral load within 28 days.[1]
o Other:

o Malabsorption syndrome.[1]

o Organ allograft recipient.[1]

o Pregnancy or nursing.

Quantitative Eligibility Criteria

The following table summarizes the quantitative laboratory values required for patient eligibility
in the S2101 clinical trial. All laboratory tests must be performed within 28 days prior to
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registration.

Parameter Required Value
Hematology

Leukocytes > 3,000/pL[4]
Platelets > 100,000/pL[4]

Renal Function

= 30 mL/min (calculated using the Cockcroft-

Creatinine Clearance
Gault formula)

Cardiovascular

Systolic < 150 mmHg and Diastolic < 90

Blood Pressure
mmHg[1]

Experimental Protocols

A central component of the S2101 trial is the stratification of patients based on two key
biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).

Biomarker Analysis Workflow

The following diagram illustrates the workflow for biomarker analysis in the $S2101 trial.

S2101 Biomarker Analysis Workflow
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Caption: Workflow for patient stratification based on TMB and TIS.
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Tumor Mutational Burden (TMB) Assessment Protocol

e Specimen Collection and Preparation:

o Afresh tumor biopsy or archival formalin-fixed paraffin-embedded (FFPE) tissue is
collected.

o DNA is extracted from the tumor sample and a matched normal blood sample.
¢ Whole Exome Sequencing (WES):

o Extracted DNA undergoes library preparation for WES.

o Sequencing is performed to capture the protein-coding regions of the genome.
o Data Analysis and TMB Calculation:

o Sequencing data from the tumor and normal samples are aligned to the human reference
genome.

o Somatic mutations (single nucleotide variants and small insertions/deletions) are identified
by comparing the tumor and normal sequences.

o TMB is calculated as the total number of non-synonymous somatic mutations per
megabase of the coding genome.

Tumor Inflammation Signature (TIS) Protocol

e Specimen Collection and Preparation:
o RNA s extracted from the tumor tissue sample (fresh biopsy or FFPE).
o Gene Expression Profiling (GEP):

o The expression levels of a predefined panel of genes associated with immune response
are measured. This panel typically includes genes related to antigen presentation,
chemokine expression, cytotoxic activity, and adaptive immune resistance.

e TIS Score Calculation:
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o An algorithm is applied to the gene expression data to generate a TIS score, which reflects
the level of immune activation within the tumor microenvironment.

Patient Screening and Enrolilment Logic

The following diagram outlines the logical flow for screening and enrolling patients into the
S$2101 clinical trial.

S2101 Patient Screening and Enrollment Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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